2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
説明
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound featuring a dihydroisoquinoline core linked to a benzhydrylamino (diphenylmethylamino) group via an ethanone bridge.
特性
CAS番号 |
827310-13-4 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC名 |
2-(benzhydrylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C24H24N2O/c27-23(26-16-15-19-9-7-8-14-22(19)18-26)17-25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24-25H,15-18H2 |
InChIキー |
MXPZJSVEERAKPK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the reaction of benzhydrylamine with a suitable dihydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone may involve large-scale batch reactions using high-purity starting materials. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.
化学反応の分析
Types of Reactions
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The benzhydrylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
Substituent-Driven Activity in HIV-1 Reverse Transcriptase (RT) Inhibitors
Compounds sharing the 3,4-dihydroisoquinoline scaffold have been explored as HIV-1 RT inhibitors. For example:
- 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone (Series 8 in ): Substitution at the phenyl ring with electron-withdrawing groups (e.g., chloro at ortho position) enhanced potency, achieving up to 74.82% inhibition at 100 μM (compound 8h) . Comparison: The benzhydrylamino group in the target compound introduces greater steric bulk compared to phenylamino substituents. This may improve hydrophobic interactions in the RT non-nucleoside inhibitor binding pocket (NNIBP) but could reduce solubility .
Table 1: Key Analogs with Anti-HIV-1 RT Activity
| Compound Name | Substituent(s) | Inhibition at 100 μM | Source |
|---|---|---|---|
| 8h (Series 8) | p-Cl phenylamino | 74.82% | |
| 8l (Series 8) | p-Br phenylamino | 72.58% | |
| Target Compound | Benzhydrylamino | Not reported | - |
Anti-inflammatory and Hybrid Analogues
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (): Synthesized as an ibuprofen hybrid, this compound combines the dihydroisoquinoline core with a bulky anti-inflammatory moiety.
Neuroactive and Structural Derivatives
- N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide (TKDC) (): This compound, used in virtual screening for K2P channel modulation, shares the dihydroisoquinoline-ethanone backbone but includes a sulfonamide group. Comparison: The benzhydrylamino group may confer distinct allosteric modulation properties compared to sulfonamide derivatives .
Simpler Analogs and Physicochemical Properties
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2, ): Lacks the benzhydrylamino group, resulting in lower molecular weight (MW = 175.23 g/mol) and higher solubility. Comparison: The addition of the benzhydrylamino group increases hydrophobicity (clogP ~3.5 estimated) but may improve blood-brain barrier penetration .
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | H-Bond Acceptors | H-Bond Donors | clogP (Est.) |
|---|---|---|---|---|
| Target Compound | ~350 g/mol | 3 | 0 | ~3.5 |
| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | 175.23 g/mol | 2 | 0 | ~1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
